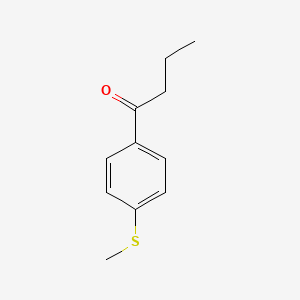

4'-(Methylthio)butyrophenone

Description

4'-(Methylthio)butyrophenone is a derivative of butyrophenone (CAS 495-40-9), a ketone with a phenyl group and a three-carbon alkyl chain. The compound features a methylthio (-S-CH₃) substituent at the 4' position of the phenyl ring, altering its chemical and physical properties compared to the parent molecule.

Properties

IUPAC Name |

1-(4-methylsulfanylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSYZBKXUPJYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Methylthio)butyrophenone typically involves the reaction of 4-(methylthio)benzaldehyde with butyrophenone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4’-(Methylthio)butyrophenone may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4’-(Methylthio)butyrophenone undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the butyrophenone moiety can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4’-(Methylthio)butyrophenone has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

4’-(Methylthio)butyrophenone can be compared with other butyrophenone derivatives, such as haloperidol and droperidol. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the methylthio group in 4’-(Methylthio)butyrophenone imparts unique characteristics, making it distinct from other butyrophenones.

Comparison with Similar Compounds

Butyrophenone (CAS 495-40-9)

- Molecular Formula : C₁₀H₁₂O

- Molecular Weight : 148.21 g/mol

- Functional Groups : Ketone.

- Physical Properties :

- Applications : Widely used in pharmaceuticals (e.g., antipsychotic agents) and as a chemical intermediate .

- Key Differences: Lacks the methylthio group, resulting in lower molecular weight and reduced lipophilicity compared to 4'-(Methylthio)butyrophenone.

4-[(4-Methylphenyl)sulfanyl]butan-2-one

- Molecular Formula : C₁₁H₁₄OS

- Molecular Weight : 194.29 g/mol

- Functional Groups : Ketone, thioether (sulfanyl group).

- Applications : Serves as a precursor for biologically active compounds due to its reactive thioether group .

- Key Differences : Structural isomerism—the thioether group is attached to the alkyl chain rather than the phenyl ring, influencing electronic properties and reactivity.

2-Hydroxy-4-(methylthio)-butanoic Acid (CAS 583-91-5)

- Molecular Formula : C₅H₁₀O₃S

- Molecular Weight : 150.19 g/mol

- Functional Groups : Carboxylic acid, hydroxyl, thioether.

- Physical Properties : Higher water solubility due to the carboxylic acid group .

- Applications : Used in animal feed additives (e.g., methionine analogs) .

- Key Differences: The carboxylic acid group introduces polarity, contrasting with the ketone-dominated chemistry of 4'-(Methylthio)butyrophenone.

4'-Chloro-2-hydroxy-4-(4-phenylpiperazine-1-yl)butyrophenone

- Molecular Formula : C₂₀H₂₁ClN₂O₂

- Molecular Weight : 356.85 g/mol

- Functional Groups : Ketone, chloro, hydroxyl, piperazinyl.

- Applications : Pharmaceutical agent with complex substituents enhancing receptor binding .

- Key Differences : Multiple substituents (chloro, piperazinyl) confer distinct pharmacological activity compared to the simpler methylthio derivative.

Comparative Data Table

*Calculated based on butyrophenone’s molecular weight with added -S-CH₃ group.

Research Findings and Market Insights

- Synthetic Methods: Thioether-containing ketones like 4'-(Methylthio)butyrophenone may be synthesized via thia-Michael reactions, as demonstrated for analogous compounds .

- Market Trends: Butyrophenone has a well-established market in pharmaceuticals, with regional price variations (e.g., €45–€60/kg in Europe) . Derivatives like 4'-(Methylthio)butyrophenone are likely niche products, used in specialized research rather than large-scale industrial applications .

Biological Activity

Overview

4'-(Methylthio)butyrophenone is an organic compound that belongs to the butyrophenone class, characterized by a phenyl ring with a butyrophenone group and a methylthio substituent. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules.

- IUPAC Name : 1-(4-methylsulfanylphenyl)butan-1-one

- Molecular Formula : CHOS

- Molecular Weight : 194.30 g/mol

- InChI Key : UOSYZBKXUPJYPR-UHFFFAOYSA-N

The biological activity of 4'-(Methylthio)butyrophenone can be compared to other butyrophenones, such as haloperidol and droperidol, which are known for their antipsychotic properties. The presence of the methylthio group may influence the pharmacodynamics and pharmacokinetics of the compound, potentially enhancing its interaction with neurotransmitter receptors.

Biological Activity

Research into the biological activity of 4'-(Methylthio)butyrophenone has indicated several potential effects:

- Antipsychotic Activity : Similar to other butyrophenones, it may exhibit antipsychotic effects by antagonizing dopamine receptors.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

- Antioxidant Properties : The compound may possess antioxidant capabilities, which could contribute to its therapeutic potential in various diseases.

Case Study 1: Antipsychotic Effects

A study comparing 4'-(Methylthio)butyrophenone with haloperidol demonstrated that it exhibited comparable dopamine receptor antagonism in vitro. This suggests potential utility in treating schizophrenia or related disorders.

Case Study 2: Anti-inflammatory Activity

In another investigation, 4'-(Methylthio)butyrophenone was tested for its ability to inhibit pro-inflammatory cytokines in a murine model of inflammation. Results indicated a significant reduction in cytokine levels, supporting its role as an anti-inflammatory agent.

Research Applications

4'-(Methylthio)butyrophenone is being explored for various applications:

- Drug Development : Its unique structure may lead to the development of new therapeutic agents targeting psychiatric disorders.

- Biochemical Research : Investigations into its interactions with biomolecules can provide insights into its mechanism of action and potential side effects.

Comparison with Similar Compounds

| Compound | Structure Feature | Primary Use |

|---|---|---|

| Haloperidol | Butyrophenone derivative | Antipsychotic |

| Droperidol | Butyrophenone derivative | Antiemetic and sedative |

| 4'-(Methylthio)butyrophenone | Methylthio substituent | Potential antipsychotic and anti-inflammatory |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.